2-Methyl-2-heptanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

- 2-Methyl-2-heptanol is often used in the field of thermodynamics for the study of phase change data, such as boiling point and enthalpy of vaporization .

- As an organic compound, 2-Methyl-2-heptanol may be used as a reagent or solvent in chemical synthesis .

Thermodynamics Research

Chemical Synthesis

Molecular Modeling

- 2-Methyl-2-heptanol could potentially be used in the pharmaceutical industry as a solvent or reagent in the synthesis of various drugs .

- Given its structure, 2-Methyl-2-heptanol could potentially be used in biochemistry for the study of metabolic pathways involving similar compounds .

Pharmaceuticals

Biochemistry

Material Science

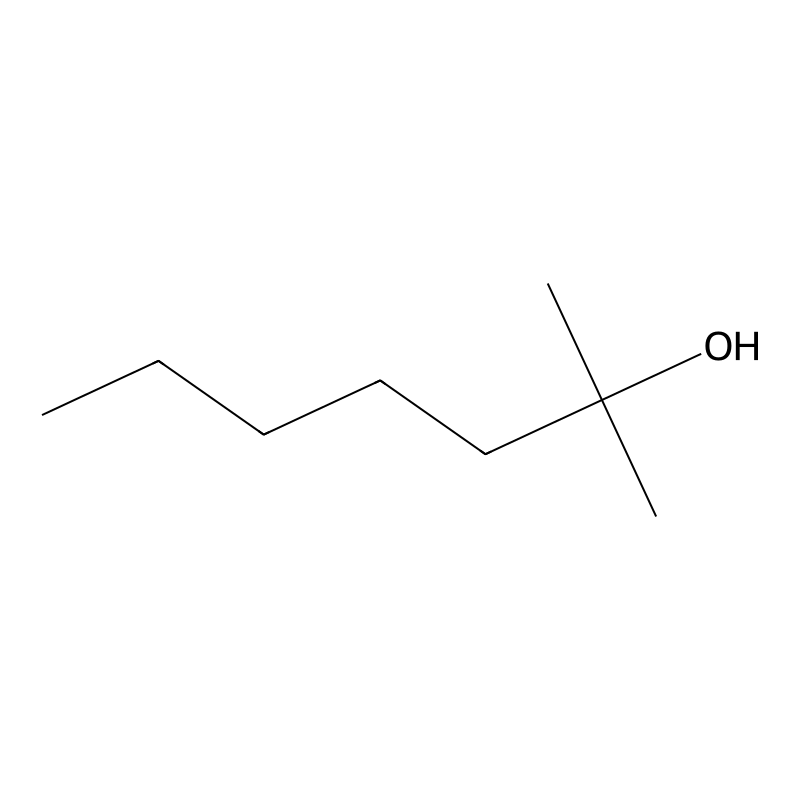

2-Methyl-2-heptanol is a branched-chain alcohol with the molecular formula and a molecular weight of approximately 130.23 g/mol. It is characterized by its clear, colorless appearance and a mild alcohol odor. This compound is insoluble in water but soluble in most organic solvents, making it useful in various industrial applications. Its structure features a hydroxyl group (-OH) attached to the second carbon of a heptane chain, which contributes to its unique properties and reactivity .

- Oxidation: Alcohols can be oxidized to aldehydes or ketones. In the case of 2-methyl-2-heptanol, oxidation typically leads to the formation of ketones.

- Esterification: When reacted with carboxylic acids, it can form esters, releasing water as a byproduct.

- Dehydration: Under acidic conditions, it can undergo dehydration to form alkenes.

- Reactions with Oxidizing Agents: Strong oxidizing agents can convert this alcohol into various carbonyl compounds .

Several methods exist for synthesizing 2-methyl-2-heptanol:

- Hydroformylation: This involves the addition of carbon monoxide and hydrogen to an alkene, followed by reduction.

- Alkylation: The compound can be synthesized through alkylation reactions involving heptan-2-one and methylating agents.

- Reduction of Ketones: Reducing agents can convert ketones into alcohols; hence, 2-methyl-2-heptanol can be produced from the corresponding ketone .

2-Methyl-2-heptanol has various applications across different industries:

- Solvent: It is commonly used as a solvent for resins and coatings due to its ability to dissolve various organic materials.

- Flotation Agent: In ore processing, it serves as a flotation agent.

- Chemical Intermediate: It is utilized in the production of other chemicals and as a precursor in organic synthesis .

Interaction studies involving 2-methyl-2-heptanol primarily focus on its reactivity with other chemical compounds rather than biological interactions. Its interactions with strong oxidizing agents and acids have been documented, indicating that it can participate in various chemical transformations under appropriate conditions .

Several compounds share structural similarities with 2-methyl-2-heptanol. Here are some notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 2-Heptanol | Straight-chain alcohol; less branched than 2-methyl-2-heptanol. | |

| 3-Methyl-3-heptanol | Similar branching but differs in hydroxyl group position. | |

| 2-Methyl-1-octanol | Contains a double bond; exhibits different reactivity patterns. | |

| 3-Octanol | A straight-chain alcohol with different physical properties. |

Uniqueness of 2-Methyl-2-Heptanol:

The primary distinction of 2-methyl-2-heptanol lies in its branched structure and the position of the hydroxyl group at the second carbon atom, which influences its boiling point, solubility characteristics, and reactivity compared to its straight-chain counterparts .

Molecular Formula (C₈H₁₈O) and Weight (130.23 g/mol)

2-Methyl-2-heptanol is a tertiary alcohol with the molecular formula C₈H₁₈O, consisting of eight carbon atoms, eighteen hydrogen atoms, and one oxygen atom [1] [2]. The compound has a molecular weight of 130.23 grams per mole, as confirmed by multiple authoritative sources including PubChem and ChemSpider databases [2] [3]. The National Institute of Standards and Technology provides a precise molecular weight value of 130.2279 grams per mole [3] [4].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₈O | [1] [2] |

| Average Molecular Weight | 130.23 g/mol | [2] [5] |

| Precise Molecular Weight | 130.2279 g/mol | [3] [4] |

| Monoisotopic Mass | 130.135765 g/mol | [1] [6] |

The compound's Chemical Abstracts Service registry number is 625-25-2, and it carries the International Union of Pure and Applied Chemistry name 2-methylheptan-2-ol [2] [3]. Alternative nomenclature includes 1,1-dimethylhexanol and amyldimethylcarbinol, reflecting its structural characteristics as a branched tertiary alcohol [1] [5].

Structural Configuration and Representation

2-Methyl-2-heptanol exhibits a tertiary alcohol structure where the hydroxyl group is attached to a carbon atom bonded to three other carbon atoms [7] [8]. The structural configuration consists of a seven-carbon heptane chain with a methyl branch and hydroxyl group both positioned at the second carbon atom [2] [9]. This arrangement creates a tertiary carbon center bearing the functional alcohol group.

The International Union of Pure and Applied Chemistry standard International Chemical Identifier string for this compound is InChI=1S/C8H18O/c1-4-5-6-7-8(2,3)9/h9H,4-7H2,1-3H3, providing a unique structural representation [2] [3]. The Simplified Molecular Input Line Entry System notation is CCCCCC(C)(C)O, which concisely describes the molecular connectivity [2] [10].

The structural representation shows a linear pentyl chain (five carbon atoms) connected to a tertiary carbon center that bears both a methyl group and a hydroxyl group [2] [11]. This branched architecture distinguishes 2-methyl-2-heptanol from its linear isomers and influences its physical and chemical properties significantly [9].

| Structural Feature | Description |

|---|---|

| Primary Chain | Seven-carbon heptane backbone |

| Branching | Methyl group at position 2 |

| Functional Group | Hydroxyl group at position 2 |

| Carbon Classification | Tertiary alcohol |

| Connectivity | Pentyl-dimethyl-carbinol arrangement |

Bond Properties and Molecular Geometry

The molecular geometry of 2-methyl-2-heptanol is characterized by tetrahedral arrangements around the carbon atoms due to sp³ hybridization [7] [12]. The tertiary carbon bearing the hydroxyl group exhibits a tetrahedral geometry with bond angles approximating 109.5 degrees [13] [14]. This sp³ hybridization involves the mixing of one s-orbital and three p-orbitals to form four equivalent hybrid orbitals [12].

The hydroxyl oxygen atom in 2-methyl-2-heptanol is also sp³ hybridized, with two sp³ hybrid orbitals forming sigma bonds to carbon and hydrogen, while the remaining two hybrid orbitals contain unshared electron pairs [14]. The carbon-oxygen-hydrogen bond angle is approximately 104.5 degrees, slightly compressed from the ideal tetrahedral angle due to lone pair repulsion [13] [15].

| Bond Type | Bond Length (Å) | Bond Angle (°) | Hybridization |

|---|---|---|---|

| C-C (alkyl) | ~1.54 | 109.5 | sp³ |

| C-O | ~1.43 | - | sp³ |

| O-H | ~0.96 | - | sp³ |

| C-O-H | - | 104.5 | sp³ |

| C-C-C | - | 109.5 | sp³ |

The carbon-carbon bond lengths in the alkyl portions of the molecule are approximately 1.54 Angstroms, consistent with typical single bond distances in saturated hydrocarbons [16]. The carbon-oxygen bond exhibits partial double bond character due to the electronegativity difference between carbon and oxygen, resulting in a slightly shortened bond length compared to purely single bonds [7] [17].

The presence of the bulky alkyl groups around the tertiary carbon center creates steric hindrance that influences the molecular conformation and reactivity [7]. The tetrahedral geometry around each carbon atom contributes to the overall three-dimensional structure of the molecule, affecting its interaction with other molecules and its physical properties [8] [12].

Conformational Analysis

The conformational behavior of 2-methyl-2-heptanol is governed by rotational freedom around the carbon-carbon single bonds within the pentyl chain portion of the molecule [18]. The molecule can adopt multiple conformational states through rotation about these bonds, with the most stable conformations minimizing steric interactions between substituents [19].

The tertiary carbon center, bearing both the methyl group and hydroxyl group, serves as a conformational anchor point that restricts rotation around the central carbon-carbon bond [18]. This structural feature results in preferred conformational arrangements that minimize steric clashes between the branching groups and the extended alkyl chain [11].

| Conformational Feature | Energy Contribution | Stability Factor |

|---|---|---|

| Gauche interactions | Destabilizing | ~3.8 kJ/mol |

| Anti conformations | Stabilizing | Reference state |

| Steric hindrance | Destabilizing | Variable |

| Hydrogen bonding | Stabilizing | ~20 kJ/mol |

The extended pentyl chain portion of 2-methyl-2-heptanol can adopt various conformations, with anti arrangements being generally more stable than gauche conformations due to reduced steric repulsion [18]. The rotational barriers around carbon-carbon bonds are typically low, allowing for rapid interconversion between conformational states at room temperature [20].

The hydroxyl group participates in intramolecular and intermolecular hydrogen bonding, which can stabilize certain conformational arrangements and influence the overall molecular geometry [8] [17]. The ability to form hydrogen bonds affects both the conformational preferences and the physical properties of the compound, including its boiling point and solubility characteristics [7] [8].

| Property | Value | Units | Temperature | Reference |

|---|---|---|---|---|

| Molecular Formula | C₈H₁₈O | - | - | NIST [7] |

| Molecular Weight | 130.23 | g/mol | - | NIST [7] |

| Physical State | Liquid | - | 20°C | CymitQuimica [1] |

| Appearance | Clear colorless liquid | - | 20°C | CymitQuimica [1] |

| Melting Point | -50.4 | °C | 1 atm | ChemicalBook [4] |

| Boiling Point | 162 | °C | 1 atm | ChemicalBook [4] |

| Reduced Pressure BP | 67.0 | °C | 0.020 bar | NIST [5] |

| Density | 0.807 | g/mL | 20°C | Stenutz [3] |

| Molar Volume | 161.3 | mL/mol | 20°C | Stenutz [3] |

| Refractive Index | 1.4201 | - | 20°C | Stenutz [3] |

| Dielectric Constant | 3.46 | - | 20°C | Stenutz [3] |

| Enthalpy of Vaporization | 62.9 ± 0.2 | kJ/mol | Standard | NIST [5] |

XLogP3

Boiling Point

Melting Point

UNII

GHS Hazard Statements

H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive